molecular formula C7H7BrO3 B14642455 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol CAS No. 52897-61-7

3-Bromo-5-(hydroxymethyl)benzene-1,2-diol

Cat. No.: B14642455
CAS No.: 52897-61-7
M. Wt: 219.03 g/mol
InChI Key: VKMNUQABTPJNTP-UHFFFAOYSA-N
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Description

3-Bromo-5-(hydroxymethyl)benzene-1,2-diol is a brominated phenol derivative. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and two hydroxyl groups attached to a benzene ring. Brominated phenols are known for their diverse biological activities and are often found in marine organisms such as algae .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 3,5-dihydroxybenzyl alcohol using bromine in the presence of a catalyst . The reaction conditions often require a controlled temperature and pH to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of brominated phenols, including this compound, often involves large-scale bromination reactions using bromine or other brominating agents. The process may include steps for purification and isolation of the desired product to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(hydroxymethyl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(hydroxymethyl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-5-(hydroxymethyl)benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,9-11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMNUQABTPJNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551884
Record name 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52897-61-7
Record name 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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